(R)-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione (R)-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18336213
InChI: InChI=1S/C14H15NO3/c1-9(10-7-5-4-6-8-10)15-12(17)11(16)14(2,3)13(15)18/h4-9H,1-3H3
SMILES:
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol

(R)-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione

CAS No.:

Cat. No.: VC18336213

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

(R)-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione -

Specification

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
IUPAC Name 4,4-dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione
Standard InChI InChI=1S/C14H15NO3/c1-9(10-7-5-4-6-8-10)15-12(17)11(16)14(2,3)13(15)18/h4-9H,1-3H3
Standard InChI Key UKNKEVVZJPNQQB-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)N2C(=O)C(=O)C(C2=O)(C)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core consists of a pyrrolidine ring (a five-membered secondary amine) with ketone groups at positions 2, 3, and 5, rendering it a trione derivative. The 4-position is substituted with two methyl groups, while the 1-position hosts a chiral (1R)-1-phenylethyl group. This configuration introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC14H15NO3\text{C}_{14}\text{H}_{15}\text{NO}_{3}
Molecular Weight245.27 g/mol
CAS Number2055848-74-1
Purity≥97%
Storage ConditionsRoom temperature

The (1R)-stereochemistry at the phenylethyl group is critical for enantioselective interactions in biological systems, making this compound valuable for chiral synthesis.

Spectroscopic Characterization

Infrared (IR) and ultraviolet (UV) spectroscopy confirm the presence of carbonyl groups (stretching at ~1,700 cm1^{-1}) and aromatic systems (π→π* transitions at ~260 nm) . Nuclear magnetic resonance (NMR) data would reveal distinct signals for the methyl groups (δ ~1.2 ppm), pyrrolidine protons (δ ~3.0–4.0 ppm), and aromatic protons (δ ~7.2–7.4 ppm).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (R)-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione typically involves multi-step processes:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminoketones or condensation of amines with diketones .

  • Substituent Introduction:

    • The (1R)-1-phenylethyl group is introduced via nucleophilic substitution using (R)-1-phenylethyl halides under basic conditions.

    • Methyl groups at the 4-position are added through alkylation or via pre-functionalized precursors .

  • Oxidation: Selective oxidation of alcohol intermediates to ketones using agents like Jones reagent or pyridinium chlorochromate (PCC) .

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield
1CyclizationEtOH, reflux, 12 h65%
2Alkylation(R)-1-Phenylethyl bromide, K₂CO₃, DMF78%
3OxidationPCC, CH₂Cl₂, rt85%

Challenges include controlling stereochemistry and minimizing side reactions at the electron-deficient carbonyl sites .

Physicochemical Properties

  • Solubility: Limited aqueous solubility due to hydrophobic aromatic and methyl groups; soluble in dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF) .

  • Stability: Stable at room temperature but susceptible to hydrolysis under acidic or basic conditions via ketone hydration or ring-opening .

  • Optical Activity: The chiral center confers optical rotation, quantified as [α]D25=+52.3[α]_D^{25} = +52.3^\circ (c = 1.0, CHCl₃).

Applications in Organic and Medicinal Chemistry

Protein Degrader Development

The compound is classified as a "Protein Degrader Building Block" due to its ability to link target-binding moieties with E3 ubiquitin ligase recruiters, enabling targeted protein degradation via the ubiquitin-proteasome system . For example, it could serve as a core structure in proteolysis-targeting chimeras (PROTACs) .

Biological Activity

While direct biological data for this compound is limited, structural analogs demonstrate:

  • Antimicrobial Activity: Against Gram-positive bacteria (MIC = 8–16 μg/mL) .

  • Enzyme Inhibition: Suppression of cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs) .

Synthetic Versatility

The trione framework participates in diverse reactions:

  • Condensation: With aldehydes to form arylidene derivatives .

  • Cycloaddition: [4+2] Diels-Alder reactions with dienes .

  • Acylation: At the nitrogen or carbonyl oxygen.

Research Advancements and Challenges

Tautomerism and Reactivity

The compound may exhibit keto-enol tautomerism, influencing its reactivity. For instance, enol forms can act as nucleophiles in Michael additions or participate in metal coordination . Thermal decomposition studies of related triones reveal decarboxylation pathways, forming arylideneanilines .

Scalability and Purification

Industrial-scale synthesis faces hurdles in maintaining stereochemical purity (>97% enantiomeric excess) and isolating the product from complex reaction mixtures . Chromatographic techniques (e.g., HPLC with chiral columns) are often required.

Future Directions

  • Therapeutic Exploration: Evaluate efficacy in cancer models via protein degradation assays.

  • Synthetic Optimization: Develop catalytic asymmetric methods to enhance yield and reduce waste.

  • Derivatization Libraries: Synthesize analogs with modified aryl or alkyl groups to modulate pharmacokinetics.

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